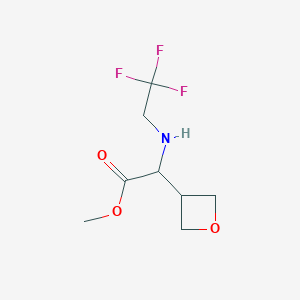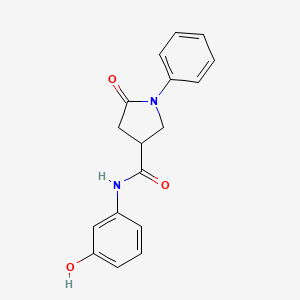![molecular formula C17H21N3O3S B2808727 Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851808-44-1](/img/structure/B2808727.png)
Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyclohexyl methanones , which are a class of compounds containing a cyclohexyl group (a six-membered carbon ring) and a methanone group (a carbon double-bonded to an oxygen, also known as a carbonyl group). The compound also contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a nitrophenyl group (a phenyl ring with a nitro group), and a methylsulfanyl group (a sulfur atom single-bonded to a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The cyclohexyl group would form a six-membered carbon ring, while the imidazole group would form a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, cyclohexyl methanones and imidazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound more reactive .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Microwave-Assisted Synthesis : A study detailed the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. This method underscores the efficiency and environmental friendliness of microwave-assisted synthesis for heterocyclic compounds, potentially relevant for synthesizing the compound of interest (Moreno-Fuquen et al., 2019).
Synthesis of Cyclic Dipeptidyl Ureas : Another research explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, highlighting techniques for creating new classes of cyclic compounds, which could be related to synthesizing complex molecules like cyclohexyl derivatives (Sañudo et al., 2006).
Antimicrobial and Antiviral Activity
- Benzimidazole Derivatives : Research on the synthesis and evaluation of substituted benzimidazoles for antimicrobial and antiviral activities indicates a broader interest in exploring the bioactive potential of heterocyclic compounds. This might inform potential biological or medicinal applications of cyclohexyl derivatives (Sharma et al., 2009).
Synthesis Methodologies
- Efficient Synthesis Methods : Studies on the synthesis of complex organic molecules, including cyclohexene derivatives and compounds with nitrobenzoyl groups, provide insights into efficient synthetic strategies and chemical reactions that might be applicable to the compound , demonstrating the importance of innovative synthesis methods in pharmaceutical sciences (Yamada et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16(14-6-2-1-3-7-14)19-10-9-18-17(19)24-12-13-5-4-8-15(11-13)20(22)23/h4-5,8,11,14H,1-3,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFLSCPOCMCGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808644.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808645.png)


![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)


![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)
![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2808659.png)
![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)
